4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine
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Overview
Description
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-fluoro-5-nitrophenyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: This involves the cyclization of appropriate precursors to form the morpholine ring.
Substitution Reactions: Introduction of the 3-fluoro-5-nitrophenyl group onto the morpholine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Cyclization: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.
Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of substituted morpholine derivatives.
Scientific Research Applications
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can form strong interactions with biological molecules. The morpholine ring provides a stable scaffold for these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorobenzeneboronic acid
Comparison
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is unique due to the presence of both a nitro group and a fluorine atom on the phenyl ring, combined with the morpholine ring structure. This combination of features is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H15FN2O3 |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H15FN2O3/c1-8-6-14(7-9(2)18-8)11-3-10(13)4-12(5-11)15(16)17/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
PPPZBHGHOGBOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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